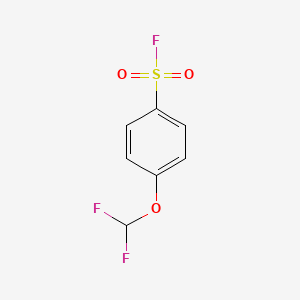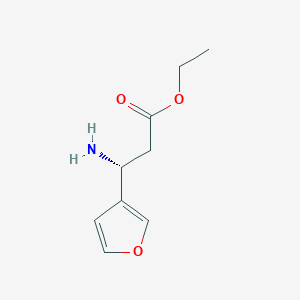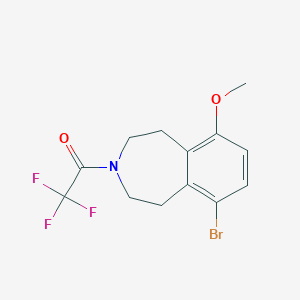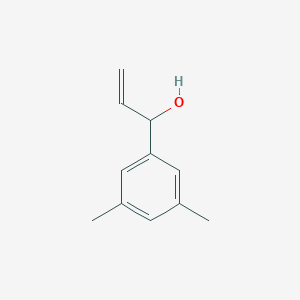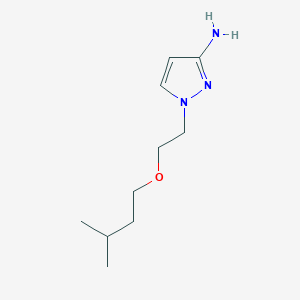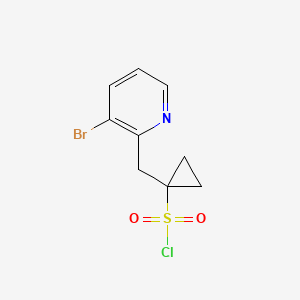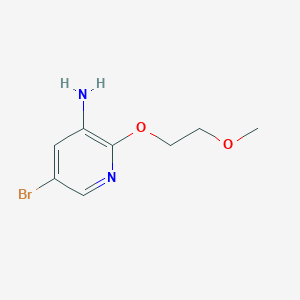
5-Bromo-2-(2-methoxyethoxy)-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine is an organic compound with the molecular formula C8H11BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a bromine atom and a methoxyethoxy group attached to the pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyethoxy)pyridin-3-amine typically involves the reaction of 2-methoxyethanol with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyethoxy group. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and bases like potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted pyridines depending on the reagent used.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of pyridine.
科学的研究の応用
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-bromo-2-(2-methoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-2-methoxy-3-pyridinamine
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
5-bromo-2-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-2-3-13-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChIキー |
VPMDCBOWRCLPBU-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C=N1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



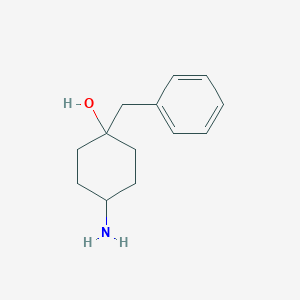
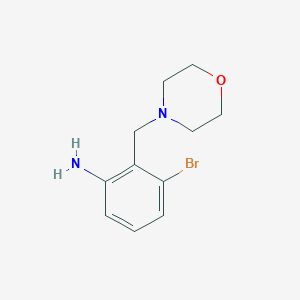
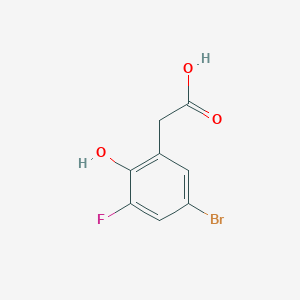
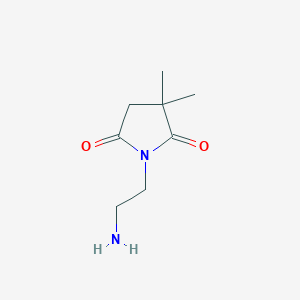

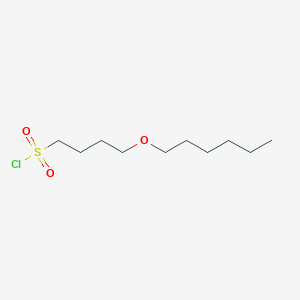
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
